Equivalent ASK1 Enzymatic Inhibition Potency: CS17919 vs GS-4997 in Identical HTRF Assay
In a head-to-head HTRF (Homogeneous Time-Resolved Fluorescence) enzymatic assay measuring ASK1 kinase inhibition, CS17919 demonstrated an IC50 of 22.52 nM, which was equivalent to—and numerically lower than—the IC50 of 28.53 nM obtained for the Phase III comparator Selonsertib (GS-4997) under identical experimental conditions [1]. Both compounds were tested across a concentration range of 3–1000 nmol/L with a 3.3-fold dilution series, and IC50 values were calculated from three independent replicates using GraphPad Prism 8.0 [1].
| Evidence Dimension | ASK1 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 22.52 nmol/L (n=3 independent replicates) |
| Comparator Or Baseline | GS-4997 (Selonsertib): 28.53 nmol/L (n=3 independent replicates) |
| Quantified Difference | CS17919 IC50 is 1.27-fold lower (more potent) than GS-4997 in the same assay; both values fall within the same potency range, confirming equivalent biochemical target engagement |
| Conditions | HTRF enzymatic assay; recombinant ASK1 kinase; concentration range 3–1000 nmol/L with 3.3-fold dilution; three independent replicates |
Why This Matters
This confirms that CS17919 achieves biochemical target engagement equivalent to the most clinically advanced ASK1 inhibitor, establishing its validity as a research tool for ASK1-dependent pathway studies without potency compromise.
- [1] Liao G, Huang S, Wang Z, et al. Targeting ASK1 by CS17919 alleviates kidney- and liver-related diseases in murine models. Animal Model Exp Med. 2024;8(1):102-113. doi:10.1002/ame2.12437 View Source
